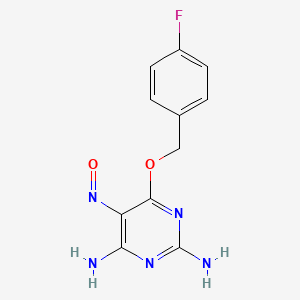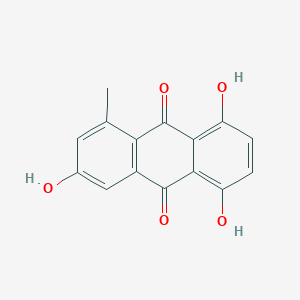![molecular formula C31H18BrN3 B12557265 4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine CAS No. 189497-39-0](/img/structure/B12557265.png)
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a combination of anthracene and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine typically involves a series of cross-coupling reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce anthracene derivatives with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism by which 4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine exerts its effects is largely dependent on its interaction with molecular targets. In the context of OLEDs, the compound functions as an emitter, where it undergoes electronic transitions that result in the emission of light. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which releases energy in the form of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine is unique due to its combination of anthracene and pyridine moieties, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific electronic and optical characteristics, such as in the development of high-performance OLEDs .
Eigenschaften
CAS-Nummer |
189497-39-0 |
|---|---|
Molekularformel |
C31H18BrN3 |
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C31H18BrN3/c32-31-25-11-3-1-9-22(25)24(23-10-2-4-12-26(23)31)16-15-21-19-29(27-13-5-7-17-33-27)35-30(20-21)28-14-6-8-18-34-28/h1-14,17-20H |
InChI-Schlüssel |
BCVMSXVQRPKXTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C#CC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)


![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)




![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)


